molecular formula C23H26N4O4S2 B2766552 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide CAS No. 361479-35-8

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2766552
CAS No.: 361479-35-8
M. Wt: 486.61
InChI Key: IXEYZMYPWVJJRT-UHFFFAOYSA-N
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Description

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzothiazole ring, an acetamide group, and a piperidine sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the acetamide group and the piperidine sulfonyl moiety. Common reagents used in these reactions include acetic anhydride, sulfur, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and sulfonyl-containing molecules. Examples are:

Uniqueness

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a piperidine ring, a sulfonyl group, and a benzothiazole moiety, suggest that it may interact with various biological targets. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O4SC_{22}H_{25}N_{3}O_{4}S, with a molecular weight of 445.57 g/mol. The IUPAC name indicates the presence of multiple functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Studies have shown that compounds with similar structures can inhibit enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain modulation and inflammation pathways . The inhibition of these enzymes can lead to enhanced levels of endocannabinoids, resulting in analgesic and anti-inflammatory effects.

In Vitro Studies

Research has indicated that analogs of benzothiazole derivatives exhibit significant inhibitory activity against sEH and FAAH. For instance, compounds structurally related to the target compound showed IC50 values in the low nanomolar range for both enzymes . This suggests that this compound may possess similar or enhanced inhibitory capabilities.

In Vivo Studies

In animal models, dual inhibitors targeting both sEH and FAAH have demonstrated efficacy in reducing pain without the adverse effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . The therapeutic window for these compounds is an important consideration in drug development.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzamide and benzothiazole moieties significantly influence the biological activity of related compounds. For example:

  • Substituent Positioning : The presence of electronegative substituents at specific positions on the aromatic rings enhances potency against target enzymes .
  • Functional Group Variations : Alterations in functional groups attached to the piperidine or benzothiazole rings can affect solubility and bioavailability, impacting overall efficacy.

Data Summary

Property Value
Molecular FormulaC22H25N3O4SC_{22}H_{25}N_{3}O_{4}S
Molecular Weight445.57 g/mol
Target EnzymessEH, FAAH
IC50 ValuesLow nanomolar range
Potential ApplicationsAnalgesic, anti-inflammatory

Case Studies

  • Dual Inhibition for Pain Relief : A study demonstrated that compounds similar to this compound effectively alleviated acute inflammatory pain in rodent models . This highlights the compound's potential in pain management therapies.
  • Cancer Research : Investigations into related benzothiazole derivatives have shown antiproliferative effects against various cancer cell lines (e.g., HCT116 and MCF7), suggesting a broader therapeutic application beyond pain relief .

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S2/c1-14-10-15(2)13-27(12-14)33(30,31)19-7-4-17(5-8-19)22(29)26-23-25-20-9-6-18(24-16(3)28)11-21(20)32-23/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEYZMYPWVJJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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